TRAP-14

Vascular pharmacology Endothelial function PAR-1 signaling

Researchers studying PAR-1-mediated vascular biology often find that short TRAP peptides (e.g., TRAP-6, TRAP-4) fail to induce endothelin-1 or nitric oxide release from endothelial tissue, limiting vascular pharmacology assays. TRAP-14 is the full-length 14-amino acid PAR-1 tethered ligand sequence that recapitulates the complete repertoire of thrombin receptor responses without proteolysis. • Complete endothelial mediator release: endothelin-1, NO, prostacyclin, tPA - unlike TRAP-6 • Platelet aggregation EC50: 4 μM; astrocyte proliferation EC50: 3 μM (³H-thymidine) • Validated for pulmonary smooth muscle Ca²⁺ mobilization & aspirin-insensitive aggregation • ≥98% HPLC purity, lyophilized, supplied with analytical COA

Molecular Formula C81H118N20O23
Molecular Weight 1739.9 g/mol
CAS No. 137339-65-2
Cat. No. B165488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAP-14
CAS137339-65-2
SynonymsRes (42-55)
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe
SFLL
SFLLRNPNDKYEPF
thrombin receptor agonist peptide (42-55)
thrombin receptor peptide (42-55)
thrombin receptor-derived polypeptide (42-55)
TRAP-14 peptide
TRP (42-55)
Molecular FormulaC81H118N20O23
Molecular Weight1739.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
InChIInChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
InChIKeyOXHYRVSBKWIFES-WWSDOYNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-14 PAR-1 Agonist Peptide


TRAP-14 (Thrombin Receptor Activating Peptide-14; SFLLRNPNDKYEPF) is a synthetic 14-amino acid peptide that corresponds to the newly exposed N-terminal tethered ligand sequence (residues 42-55) of human protease-activated receptor-1 (PAR-1) following thrombin cleavage [1]. As a PAR-1 agonist, TRAP-14 directly activates the thrombin receptor independently of proteolysis, inducing platelet aggregation with an EC50 of 4 μM in washed platelet assays . The peptide mimics multiple thrombin-mediated cellular responses including serotonin secretion, morphological changes in endothelial cells, and release of prostacyclin, endothelin, and tissue-type plasminogen activator [2].

Proteolysis-independent PAR-1 activation, suitable for isolated receptor signaling studies
Full-length 14-amino acid tethered ligand sequence retains complete functional repertoire
Reported to mimic multiple thrombin-mediated cellular responses (platelet aggregation, endothelial mediator release, astrocyte proliferation)

Why TRAP-14 Cannot Be Substituted


TRAP-14 is the full-length tethered ligand sequence (14 amino acids) that retains the complete functional repertoire of thrombin receptor activation, whereas shorter TRAP peptides such as TRAP-6 (SFLLRN, 6 amino acids) and TRAP-4 (SFLL, 4 amino acids) exhibit distinct potency profiles, functional limitations, and differential pathway engagement [1]. The amide-modified variant TRAP-14 amide (CAS 141923-36-6) demonstrates a different EC50 (24 μM) and distinct signaling mechanisms compared to the parent free acid form [2]. PAR-1 antagonists such as vorapaxar (SCH 530348) produce receptor blockade rather than activation, precluding their use in studies requiring PAR-1 stimulation [3]. These fundamental differences in sequence length, potency, functional scope, and pharmacological direction mean that compounds within the PAR-1 modulator class cannot be interchanged without altering experimental outcomes.

Potential Substitute
Mismatch Context
Shorter TRAP peptides (TRAP-6, TRAP-4)
Shorter sequence may limit functional repertoire; reported lack of ET-1 and NO release in vascular assays.
TRAP-14 amide (CAS 141923-36-6)
Amide modification alters potency and reported signaling profile; EC50 and pathway engagement may differ from parent free acid.
PAR-1 antagonists (e.g., vorapaxar)
Receptor blockade rather than activation; unsuitable for studies requiring PAR-1 stimulation or downstream signaling.

TRAP-14 Comparative Evidence


Endothelin-1 and Nitric Oxide Release from Vascular Tissue

TRAP-14 induces both endothelin-1 (ET-1) and nitric oxide (NO) release from rat aortic tissue, whereas TRAP-6 exhibits limited function and fails to induce ET-1 and NO release in the same system [1]. The study directly concludes that TRAP-6 has limited function relative to TRAP-14 and that thrombin receptor activation alone is not sufficient to induce ET-1 and NO release [1].

Endothelial mediator release
Head-to-head
Induces ET-1 and NO release; TRAP-6 does not
Supports selection for complete endothelial response studies
Ex vivo rat aortic ring assay; functional presence vs. absence
Vascular pharmacology Endothelial function PAR-1 signaling

Aspirin-Insensitive Platelet Aggregation via ADP/MMP-2

TRAP-14 amide (PAR agonist, EC50 = 24 μM) induces significant platelet aggregation through ADP- and MMP-2-dependent pathways with demonstrated insensitivity to aspirin [1]. This aspirin-insensitive activation distinguishes TRAP-14 amide from ADP- or collagen-induced aggregation pathways that are partially sensitive to cyclooxygenase inhibition.

Aspirin-insensitive platelet aggregation
Reported
EC50 24 μM; aggregation retained in aspirin-treated platelets
May support aspirin-resistant PAR-1 pathway studies
Human platelet assay; ADP/MMP-2-dependent mechanism
Platelet biology Aspirin resistance Thrombosis research

Pulmonary Smooth Muscle Calcium Mobilization

TRAP-14 at 100 μM increases cytosolic calcium concentration in isolated guinea pig pulmonary smooth muscle cells 5-fold over baseline [1]. At 1 μM, TRAP-14 increases pulmonary arterial pressure in isolated guinea pig lung, an effect comparable to that induced by 10 nM α-thrombin [1].

Pulmonary calcium mobilization
Cross-study comparable
5-fold calcium increase at 100 μM; 1 μM TRAP-14 ≈ 10 nM α-thrombin in pressor response
Enables PAR-1 activation without thrombin’s coagulation effects
Guinea pig smooth muscle cells; perfused lung model
Calcium signaling Pulmonary pharmacology Smooth muscle physiology

Thrombin-Mimetic Astrocyte Proliferation

In cultured rat astrocytes, TRAP-14 mimics thrombin's effect on [³H]thymidine incorporation with an EC50 of 3 μM, whereas a non-natural peptide analog (A6Y) achieves an EC50 of 0.8 μM in the same system [1]. The effect of TRAP-14 was significantly prevented by the antagonist peptide L9R (IC50 = 180 μM) [1].

Astrocyte proliferation
Head-to-head
EC50 3 μM for [³H]thymidine incorporation; A6Y analog EC50 0.8 μM
Provides native-sequence reference for CNS PAR-1 SAR studies
Cultured rat astrocytes; L9R antagonist blocked effect
Neuroinflammation Astrocyte biology PAR-1 CNS signaling

Proteolysis-Independent PAR-1 Agonism

TRAP-14 activates PAR-1 independently of receptor proteolysis, enabling study of thrombin receptor signaling without the confounding variables of fibrinogen cleavage, clot formation, or activation of other thrombin substrates [1]. This contrasts with thrombin, which cleaves multiple substrates including fibrinogen, protein C, and PAR-4, and with PAR-1 antagonists such as vorapaxar (Ki = 8.1 nM) which block rather than activate the receptor [2].

Proteolysis-independent agonism
Class-level
Direct PAR-1 activation without coagulation cascade interference
Supports mechanistic isolation of PAR-1 signaling
Contrasts with thrombin’s multi-substrate activity; qualitative advantage in experimental control
Cell signaling Receptor pharmacology In vitro models

TRAP-14 Primary Applications


Endothelial ET-1 and NO Release Studies

TRAP-14 is the required agonist for vascular pharmacology studies examining PAR-1-mediated endothelin-1 and nitric oxide release from aortic or vascular endothelial tissue. Unlike TRAP-6, which fails to induce these mediators, TRAP-14 produces the complete spectrum of endothelial-derived vasoactive factor release, making it essential for ex vivo vascular contraction/relaxation assays and studies of endothelial dysfunction [1].

Aspirin-Resistant Platelet Aggregation

The TRAP-14 amide variant enables specific investigation of aspirin-insensitive platelet aggregation pathways via ADP- and MMP-2-dependent mechanisms. This application is particularly relevant for studies in essential thrombocythemia patients on aspirin therapy, where TRAP-14 has been validated as an agonist for testing thromboxane A2-independent platelet activation [2]. The compound serves as a critical tool for distinguishing PAR-1-mediated aggregation from COX-1-dependent pathways.

Neuroinflammation & Astrocyte PAR-1 Signaling

TRAP-14 is validated for studying PAR-1-mediated astrocyte proliferation and morphological changes in cultured rat astrocytes, with a characterized EC50 of 3 μM for [³H]thymidine incorporation. This application supports research into thrombin's role in CNS development, neuroinflammation, and neurodegenerative processes where PAR-1 activation in glial cells is implicated [3].

Pulmonary Smooth Muscle Calcium Signaling

TRAP-14 produces a quantifiable 5-fold increase in cytosolic calcium in pulmonary smooth muscle cells and increases pulmonary arterial pressure at 1 μM concentration, with effects comparable to 10 nM α-thrombin. These validated pulmonary pharmacology applications support studies of PAR-1-mediated bronchoconstriction, pulmonary hypertension, and vascular smooth muscle calcium mobilization without confounding coagulation effects [4].

Application
Selection Property
Validation Focus
Endothelial vasoactive mediator studies
Complete PAR-1-mediated ET-1 and NO release profile
Ex vivo vascular contraction/relaxation and mediator release endpoints
Aspirin-resistant platelet aggregation assays
COX-independent, ADP/MMP-2-dependent pathway activation
Aggregation response in aspirin-pretreated platelet models
Astrocyte PAR-1 proliferation research
Native-sequence agonist for CNS PAR-1 activation
Thymidine incorporation and morphological change endpoints
Pulmonary vascular smooth muscle studies
Calcium mobilization without coagulation confounds
Cytosolic Ca²⁺ and pulmonary pressure response assays

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